![molecular formula C25H23FN4O2S B2937072 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251671-28-9](/img/structure/B2937072.png)
3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of appropriate precursorsThe thiophenyl group is often added via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-car
Biologische Aktivität
3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-N-[2-(thiophen-2-yl)ethyl]-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1251671-28-9) is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H23FN4O2S with a molecular weight of 462.5 g/mol. The structure includes a quinazoline core, which is significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C25H23FN4O2S |
Molecular Weight | 462.5 g/mol |
CAS Number | 1251671-28-9 |
The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . It inhibits their activity, which can lead to the suppression of tumorigenesis and metastasis in various cancers. This inhibition may also have implications for neurological disorders due to the role of Trk receptors in neuronal survival and differentiation.
Antitumor Activity
Recent studies indicate that the compound exhibits significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, it has been shown to reduce the viability of breast cancer cells through activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
In addition to its antitumor properties, the compound has demonstrated neuroprotective effects in preclinical models. It appears to enhance neuronal survival under stress conditions by modulating neurotrophic signaling pathways .
Case Studies
- Breast Cancer Cell Lines : In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Neuroprotection : In a mouse model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
In Vitro Studies
Research indicates that the compound inhibits both Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) activities, which are crucial for neurotransmitter regulation. The inhibition of these transporters was found to be dose-dependent, with significant effects observed at concentrations as low as 10 µM .
In Vivo Studies
Animal studies have shown that this compound can cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders. Its pharmacokinetic profile suggests a favorable absorption and distribution pattern .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-N-(2-thiophen-2-ylethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c26-18-6-8-19(9-7-18)30-24(32)21-10-5-17(23(31)27-12-11-20-4-3-15-33-20)16-22(21)28-25(30)29-13-1-2-14-29/h3-10,15-16H,1-2,11-14H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFXKBVFFMXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CS4)C(=O)N2C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.